Methylamino-PEG3-azide

PROTAC linker synthesis click chemistry bioconjugation

Select Methylamino-PEG3-azide for its unique heterobifunctional architecture: a terminal azide for CuAAC/SPAAC click chemistry and a secondary methylamine for selective coupling to activated carboxylic acids, NHS esters, or carbonyls. This orthogonal reactivity enables sequential, modular PROTAC assembly without protecting-group steps. The compact PEG3 spacer (~13–15 Å) minimizes conformational entropy while maintaining aqueous solubility (LogP -0.78). Unlike monofunctional m-PEG3-azide or primary amine analogs, this linker ensures higher conjugation yields and precise control in bioconjugation, surface modification, and nanotechnology applications.

Molecular Formula C9H20N4O3
Molecular Weight 232.28 g/mol
Cat. No. B608985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylamino-PEG3-azide
SynonymsMethylamino-PEG3-azide
Molecular FormulaC9H20N4O3
Molecular Weight232.28 g/mol
Structural Identifiers
InChIInChI=1S/C9H20N4O3/c1-11-2-4-14-6-8-16-9-7-15-5-3-12-13-10/h11H,2-9H2,1H3
InChIKeyWPBLXGCJBLFAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methylamino-PEG3-azide: Procurement-Ready Heterobifunctional PEG3 Linker Specifications and Class Overview


Methylamino-PEG3-azide (CAS: 1355197-57-7, C₉H₂₀N₄O₃, MW: 232.28) is a short-chain, heterobifunctional polyethylene glycol (PEG) linker [1]. It features a terminal azide group at one terminus and a secondary methylamine group at the opposite terminus, bridged by a PEG3 spacer (triethylene glycol) . The azide moiety supports copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide–alkyne cycloaddition for bioorthogonal conjugation; the secondary amine participates in coupling with activated carboxylic acids, NHS esters, isocyanates, and carbonyls . With a calculated LogP of -0.78 , this compound serves as a PROTAC linker in the synthesis of proteolysis-targeting chimeras and as a click chemistry reagent for modular bioconjugation .

Why Methylamino-PEG3-azide Cannot Be Simply Substituted with m-PEG3-azide or Amino-PEG3-azide in PROTAC and Conjugation Workflows


Within the PEG3-azide linker family, substitution based solely on the presence of an azide group introduces unintended functional consequences. m-PEG3-azide terminates in a methoxy group lacking further reactivity, limiting applications to single-point attachment rather than modular, stepwise construction . Amino-PEG3-azide provides a primary amine (−NH₂) with higher nucleophilicity but lower pKa and distinct conjugation kinetics compared to the secondary methylamine (−NHCH₃) in Methylamino-PEG3-azide, potentially altering coupling yields and requiring different pH optimization . Additionally, compounds with longer PEG chains (e.g., PEG5, PEG8) alter linker length, conformational flexibility, and aqueous solubility profiles, which in PROTAC design directly influence ternary complex formation efficiency and target protein degradation potency [1]. Consequently, generic substitution without verifying exact functional group identity, amine class, PEG spacer length, and associated physicochemical properties—particularly LogP and hydrogen bonding capacity—risks compromised conjugate yields, altered pharmacokinetic behavior, or failed PROTAC activity .

Quantitative Comparative Evidence: Methylamino-PEG3-azide Performance Data for Scientific Selection


Heterobifunctional Azide-Methylamine versus Homobifunctional or Monofunctional PEG3-Azide: Functional Group Orthogonality Comparison

Methylamino-PEG3-azide provides two distinct, orthogonal reactive groups—an azide at one terminus and a secondary methylamine at the opposite terminus—enabling sequential, independent conjugation steps without cross-reactivity or protection/deprotection requirements . In contrast, m-PEG3-azide contains only a single reactive terminus (azide) with an inert methoxy group at the opposite end, precluding secondary attachment . Amino-PEG3-azide also offers bifunctionality but with a primary amine rather than a secondary methylamine, which alters reaction kinetics and pH-dependent reactivity .

PROTAC linker synthesis click chemistry bioconjugation heterobifunctional PEG

Lipophilicity (LogP) Differential: Methylamino-PEG3-azide versus Class-Average PEG Linkers

Methylamino-PEG3-azide exhibits a calculated LogP value of -0.78, indicating moderate hydrophilicity suitable for aqueous formulation while retaining sufficient lipophilic character for membrane compatibility . This value places it in a favorable range for PROTAC linker design, where excessively hydrophilic linkers (LogP < -2.0) may limit cellular uptake, and highly lipophilic linkers (LogP > 2.0) risk aggregation and poor aqueous solubility [1]. While direct head-to-head LogP comparisons with m-PEG3-azide and Amino-PEG3-azide are not available in the retrieved vendor datasheets, the structural substitution of a secondary methylamine for a methoxy group (m-PEG3-azide) or primary amine (Amino-PEG3-azide) alters hydrogen bonding and polar surface area, leading to LogP shifts that influence solubility and permeability profiles .

PROTAC linker physicochemical properties LogP membrane permeability drug-likeness

PEG Spacer Length (PEG3) versus PEG5 and PEG8 Methylamino-Azide Analogs: Impact on PROTAC Ternary Complex Formation

Methylamino-PEG3-azide incorporates a PEG3 spacer (three ethylene glycol units, approximately 13-15 Å extended length), while commercially available methylamino-PEG5-azide and methylamino-PEG8-azide provide extended linker lengths of approximately 17-19 Å and 23-26 Å, respectively . PROTAC linker length directly modulates ternary complex (POI:PROTAC:E3 ligase) formation efficiency; linkers that are too short induce steric clashes preventing cooperative binding, whereas excessively long linkers reduce effective molarity and can produce bell-shaped (hook effect) degradation curves [1]. No direct head-to-head degradation potency comparison data among PEG3, PEG5, and PEG8 methylamino-azide linkers was identified in primary literature for this specific series. However, class-level PROTAC SAR studies establish that PEG3 represents a compact, minimal-length spacer often preferred for targets with proximal binding sites, while PEG5 and PEG8 offer greater reach for targets with more distal ligand binding orientations [1].

PROTAC linker optimization PEG spacer length ternary complex stability structure-activity relationship

Cold-Chain Storage Requirement (-20°C) versus Ambient-Stable PEG3-Azide Analogs

Methylamino-PEG3-azide requires storage at -20°C for long-term stability, with shipping on dry ice or ice packs and a stated powder stability of 3 years at -20°C, 2 years at 4°C . This cold-chain requirement contrasts with certain other PEG3-azide derivatives such as Azide-PEG3-Azide (diazide), which is documented as stable for 24 months at -20°C and transportable at room temperature for up to 3 weeks [1]. The differential storage requirement likely reflects the enhanced reactivity or reduced thermal stability associated with the secondary methylamine functional group relative to alternative terminal groups. Quantitative degradation kinetics or accelerated stability studies directly comparing Methylamino-PEG3-azide to m-PEG3-azide or Amino-PEG3-azide under identical conditions were not identified in vendor technical documentation or primary literature.

linker stability storage conditions cold-chain logistics procurement planning

Optimal Methylamino-PEG3-azide Application Scenarios Based on Quantitative Evidence


PROTAC Synthesis Requiring Orthogonal, Stepwise Conjugation

When constructing PROTACs via modular assembly, Methylamino-PEG3-azide enables independent attachment of an E3 ligase ligand (via azide click chemistry to an alkyne-functionalized ligand) and a target protein ligand (via secondary amine coupling to activated carboxylic acid or NHS ester) without protection/deprotection steps. This orthogonal, heterobifunctional architecture—documented in vendor technical descriptions and supported by PROTAC linker classification [1]—contrasts with monofunctional m-PEG3-azide, which cannot accommodate dual ligand attachment .

Aqueous Bioconjugation Workflows Benefiting from PEG3 Hydrophilicity

With a calculated LogP of -0.78 , Methylamino-PEG3-azide provides sufficient aqueous solubility for conjugation reactions in buffered media without requiring high percentages of organic co-solvents. This property, combined with the compact PEG3 spacer, supports efficient PEGylation of proteins, peptides, or nanoparticles where minimal linker length and retention of water solubility are prioritized . The hydrophilic PEG spacer is explicitly noted to increase solubility in aqueous media .

Stepwise Multifunctional Linker Construction via Click Chemistry Followed by Amine Coupling

For applications requiring sequential functionalization—such as surface modification, nanoparticle coating, or dendrimer synthesis—the orthogonal azide and secondary methylamine groups permit copper-catalyzed or strain-promoted click chemistry as the first step, followed by amine coupling to activated electrophiles in a second, independent step . This modular workflow is enabled by the heterobifunctional design and is not achievable with m-PEG3-azide, which lacks a second reactive terminus .

Research Requiring Compact PEG3 Spacer for Minimal Linker Footprint

In PROTAC design where target protein and E3 ligase binding pockets are in close proximity, the PEG3 spacer (approximately 13-15 Å extended length) provides a minimal linker footprint to avoid excessive conformational entropy while maintaining sufficient reach [1]. Longer PEG5 or PEG8 methylamino-azide analogs (approximately 17-19 Å and 23-26 Å, respectively) are better suited for targets requiring extended linker lengths; PEG3 is the optimal choice when minimal spacing is desired.

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